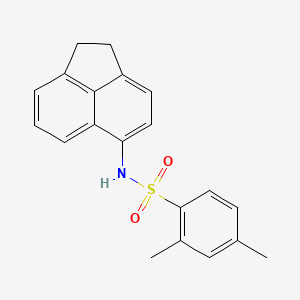![molecular formula C15H20BrNO2 B5696777 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine, also known as BAM, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. The compound has been studied extensively for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mecanismo De Acción
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine exerts its effects by inhibiting the reuptake of dopamine by the DAT. This leads to an increase in the concentration of dopamine in the synapse, which can result in improved neurotransmission. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to have some affinity for the serotonin transporter (SERT), which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to have a range of biochemical and physiological effects. In animal models, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to increase dopamine and serotonin levels in the brain, which can result in improved neurotransmission and mood. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to increase the release of acetylcholine in the brain, which may contribute to its effects on cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has several advantages for use in scientific research. It is a highly selective inhibitor of the DAT, which makes it a valuable tool for studying the role of dopamine in the brain. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to have minimal off-target effects, which reduces the risk of confounding results. However, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its duration of action in vivo. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine. One area of interest is the potential use of 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine in the treatment of drug addiction. Further studies are needed to determine the optimal dosing and duration of treatment, as well as the potential for tolerance and dependence. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to have some affinity for the SERT, which may contribute to its effects on mood and behavior. Further studies are needed to determine the potential for 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine to be used as an antidepressant or anxiolytic agent. Finally, the development of more potent and selective DAT inhibitors, such as 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine, may lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine involves the reaction of 4-bromo-2-methylphenol with acetyl chloride to form 1-(4-bromo-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-methylpiperidine in the presence of a base to produce 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine. The synthesis of 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been extensively studied for its potential use in the treatment of various neurological disorders. In animal models, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to improve motor function in Parkinson's disease and reduce hyperactivity in ADHD. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-11-5-7-17(8-6-11)15(18)10-19-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMJDDZWSCTBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)

![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)

![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)


